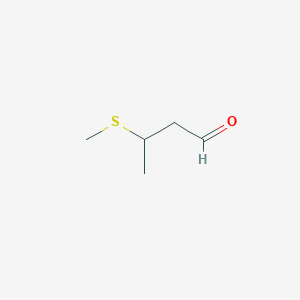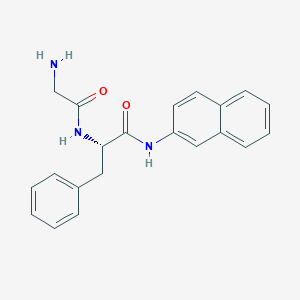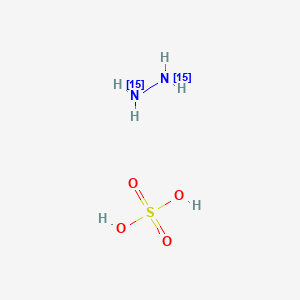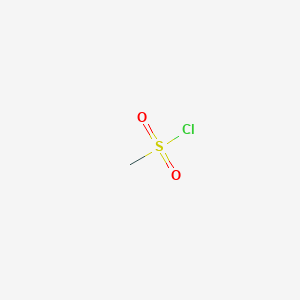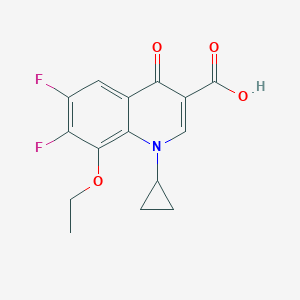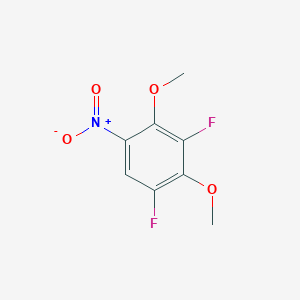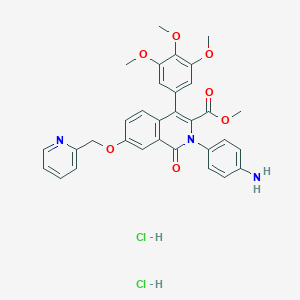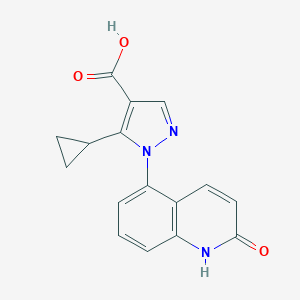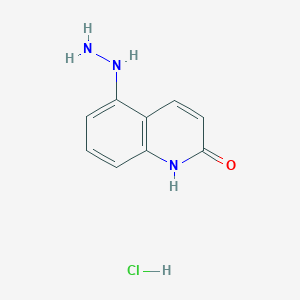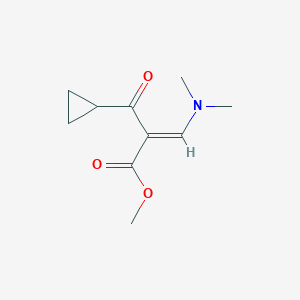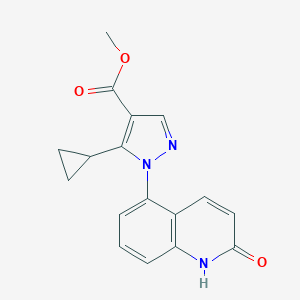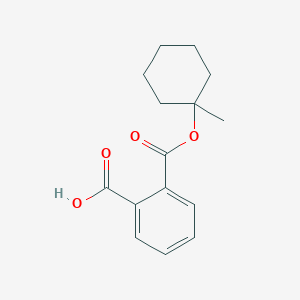
2-(1-Methylcyclohexoxy)carbonylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylcyclohexoxy)carbonylbenzoic acid, also known as 1-Methylcyclohexyl 2-carboxyphenylacetic acid, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of diclofenac, a nonsteroidal anti-inflammatory drug, and has been shown to exhibit anti-inflammatory and analgesic properties in preclinical studies.
Mécanisme D'action
The exact mechanism of action of 2-(2-(1-Methylcyclohexoxy)carbonylbenzoic acidohexoxy)carbonylbenzoic acid is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which play a key role in the inflammatory response.
Effets Biochimiques Et Physiologiques
2-(2-(1-Methylcyclohexoxy)carbonylbenzoic acidohexoxy)carbonylbenzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of arthritis and inflammatory bowel disease. In addition, this compound has been shown to reduce the expression of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-(1-Methylcyclohexoxy)carbonylbenzoic acidohexoxy)carbonylbenzoic acid in lab experiments is its well-established anti-inflammatory and analgesic properties. This compound has been extensively studied in preclinical models and has been shown to be effective in reducing inflammation and pain. However, one limitation of using this compound is its potential toxicity, as it has been shown to cause liver damage in some animal studies.
Orientations Futures
There are several future directions for research on 2-(2-(1-Methylcyclohexoxy)carbonylbenzoic acidohexoxy)carbonylbenzoic acid. One area of interest is its potential use in the treatment of cancer. Further studies are needed to investigate the mechanisms underlying its anti-cancer effects and to determine its efficacy in animal models of cancer. Another area of interest is its potential use in the treatment of chronic pain, such as neuropathic pain. Further studies are needed to investigate its efficacy in animal models of chronic pain and to determine its safety and tolerability in humans.
Méthodes De Synthèse
The synthesis of 2-(2-(1-Methylcyclohexoxy)carbonylbenzoic acidohexoxy)carbonylbenzoic acid involves the reaction of 1-methylcyclohexanol with 2-bromo-4'-fluorobenzophenone in the presence of potassium carbonate and copper powder. The resulting intermediate is then subjected to a palladium-catalyzed coupling reaction with 2-carboxyphenylacetic acid to yield the final product.
Applications De Recherche Scientifique
2-(2-(1-Methylcyclohexoxy)carbonylbenzoic acidohexoxy)carbonylbenzoic acid has been investigated for its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. In addition, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro.
Propriétés
IUPAC Name |
2-(1-methylcyclohexyl)oxycarbonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-15(9-5-2-6-10-15)19-14(18)12-8-4-3-7-11(12)13(16)17/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONWOZUQGIDGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)OC(=O)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylcyclohexoxy)carbonylbenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

